molecular formula C11H17NO B2764440 (2R)-2-(4-Ethoxyphenyl)propan-1-amine CAS No. 2248174-88-9

(2R)-2-(4-Ethoxyphenyl)propan-1-amine

Cat. No.: B2764440
CAS No.: 2248174-88-9
M. Wt: 179.263
InChI Key: BWUGGEFYBPRBJI-VIFPVBQESA-N
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Description

(2R)-2-(4-Ethoxyphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-Ethoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-ethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol via reduction using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under catalytic conditions to form the desired amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction and amination steps in a single process.

    Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-Ethoxyphenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced further to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

(2R)-2-(4-Ethoxyphenyl)propan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(4-Ethoxyphenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Ethoxyphenyl)propan-1-amine: A stereoisomer with a different three-dimensional arrangement.

    1-(4-Ethoxyphenyl)propan-1-amine: A compound with a similar structure but lacking the chiral center.

Uniqueness

(2R)-2-(4-Ethoxyphenyl)propan-1-amine is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its stereoisomers and structurally similar compounds.

Properties

IUPAC Name

(2R)-2-(4-ethoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWUGGEFYBPRBJI-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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